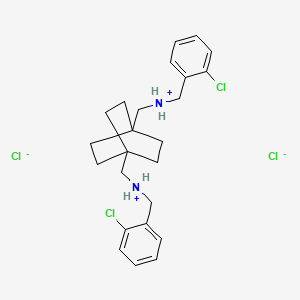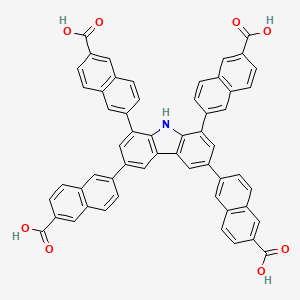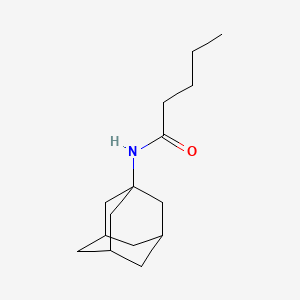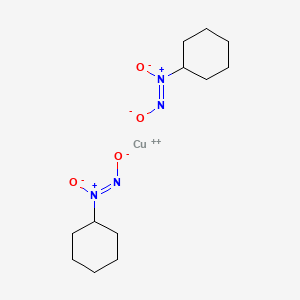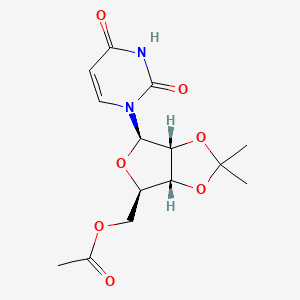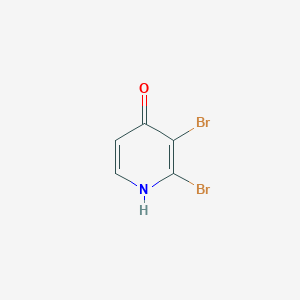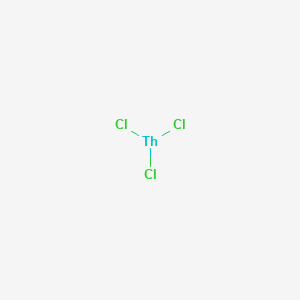
Thorium trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thorium trichloride is a binary inorganic compound composed of thorium metal and chlorine, with the chemical formula ThCl₃ It is a member of the actinide halides and is known for its crystalline structure
Preparation Methods
Thorium trichloride can be synthesized through several methods:
- This method involves reducing thorium tetrachloride at 800°C. The reaction is as follows:
Reduction of Thorium Tetrachloride: 3Th+ThCl4→4ThCl3
Another method involves the direct reaction of thorium metal with chlorine gas:Direct Reaction of Thorium and Chlorine: 2Th+3Cl2→2ThCl3
These methods are typically conducted under controlled conditions to ensure the purity and stability of the resulting this compound .
Chemical Reactions Analysis
Thorium trichloride undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be oxidized to thorium tetrachloride or reduced to thorium dichloride under specific conditions.
Substitution Reactions: It can participate in substitution reactions with other halides or ligands, forming different thorium complexes.
Scientific Research Applications
Thorium trichloride has several scientific research applications:
Nuclear Reactors: It is used as a fuel in dual fluid reactors due to its ability to sustain nuclear reactions.
Material Science: this compound is studied for its potential use in advanced materials and coatings.
Catalysis: It is explored as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Energy Production: Research is ongoing to utilize this compound in molten salt reactors for efficient and sustainable energy production
Mechanism of Action
The mechanism by which thorium trichloride exerts its effects is primarily related to its ability to participate in nuclear reactions. In nuclear reactors, this compound undergoes fission, releasing a significant amount of energy. The molecular targets and pathways involved in these reactions are complex and involve interactions with neutrons and other nuclear particles .
Comparison with Similar Compounds
Thorium trichloride can be compared with other similar compounds, such as:
Uranium Trichloride (UCl₃): Both compounds are actinide halides and have similar chemical properties. uranium trichloride is more commonly used in nuclear applications due to its higher reactivity.
Americium Trichloride (AmCl₃): This compound is also an actinide halide but has different nuclear properties and applications compared to this compound.
Titanium Trichloride (TiCl₃): Although not an actinide, titanium trichloride shares some chemical similarities with this compound and is used in catalysis and material science
This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
15123-26-9 |
|---|---|
Molecular Formula |
Cl3Th |
Molecular Weight |
338.39 g/mol |
IUPAC Name |
trichlorothorium |
InChI |
InChI=1S/3ClH.Th/h3*1H;/q;;;+3/p-3 |
InChI Key |
LQPUBIDKGBFLMP-UHFFFAOYSA-K |
Canonical SMILES |
Cl[Th](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



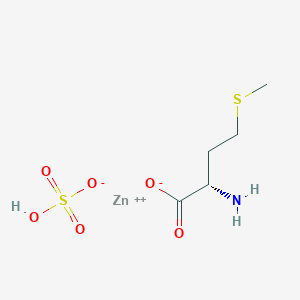
![zinc;1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol;zinc;acetate;dihexafluorophosphate](/img/structure/B13733820.png)

